2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as antitumor agents . They can act as EZH2 inhibitors, which can have antiproliferative effects on certain cancer cell lines .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thieno[3,2-d]pyrimidine derivatives are generally synthesized via structural modifications of known compounds, such as tazemetostat . A common method involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea .Scientific Research Applications
Aldose Reductase Inhibitors
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These studies have identified several potent inhibitors, highlighting the therapeutic potential of such compounds in managing diabetes-related conditions (Ogawva et al., 1993).
Anticancer Activity
Research on derivatives structurally similar to the compound has shown promising anticancer activity. One study synthesized a series of compounds and tested their anticancer efficacy on 60 cancer cell lines, with one compound demonstrating significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). These findings suggest the potential utility of related compounds as anticancer agents.
Thymidylate Synthase Inhibitors
Some research efforts have focused on the synthesis of compounds as potential thymidylate synthase (TS) inhibitors, with implications for antitumor therapy. A series of compounds were designed and synthesized, some of which demonstrated the desired inhibitory activity, pointing to their potential as antitumor agents (Gangjee et al., 2004).
Antimicrobial Agents
Another area of application involves the synthesis of compounds for antimicrobial use. Studies have produced several compounds with good antimicrobial activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests the potential use of such compounds in combating microbial infections (Sabry et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-11-25-21(28)19-18(16-5-4-10-23-20(16)30-19)26(22(25)29)13-17(27)24-12-15-8-6-14(2)7-9-15/h4-10H,3,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGQNTPDBTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.